(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
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Overview
Description
(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is an organic compound that belongs to the class of enamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a nitrile oxide to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a prop-2-enamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-thiadiazol-3-yl]prop-2-enamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-triazol-3-yl]prop-2-enamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in (2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H17N3O4/c1-24-15-8-3-13(4-9-15)5-12-17(23)20-19-18(21-26-22-19)14-6-10-16(25-2)11-7-14/h3-12H,1-2H3,(H,20,22,23)/b12-5+ |
InChI Key |
YFVGZHSQVMCUSK-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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